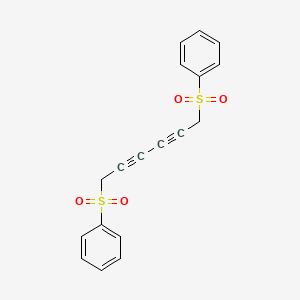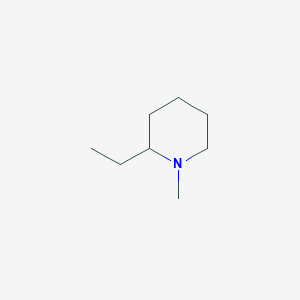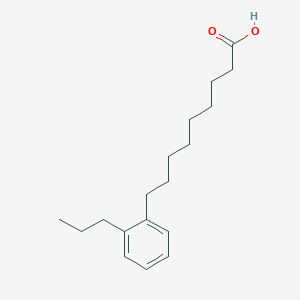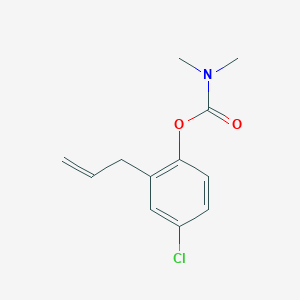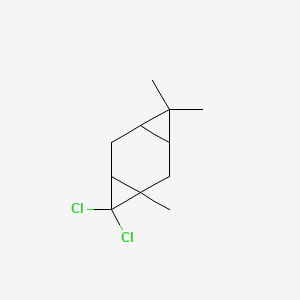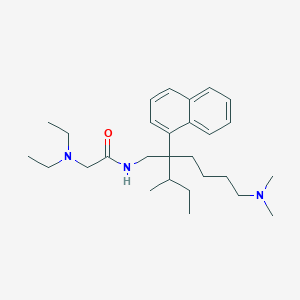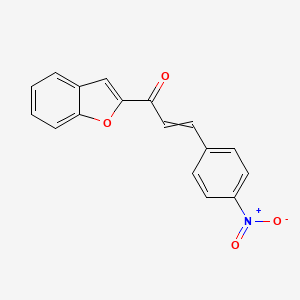![molecular formula C21H23N3 B14682346 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- CAS No. 31582-29-3](/img/structure/B14682346.png)
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of pyridine rings and an ethanamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridineethanamine: A simpler analog with similar properties.
N-Benzylpyridine: Another compound with a benzyl group attached to a pyridine ring.
2-(2-Pyridinyl)ethylamine: A related compound with a different substitution pattern.
Uniqueness
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
31582-29-3 |
|---|---|
Formule moléculaire |
C21H23N3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-benzyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine |
InChI |
InChI=1S/C21H23N3/c1-2-8-19(9-3-1)18-24(16-12-20-10-4-6-14-22-20)17-13-21-11-5-7-15-23-21/h1-11,14-15H,12-13,16-18H2 |
Clé InChI |
ODMNHCVAIOURTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



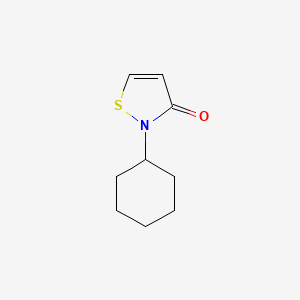
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
